4-Chloro-6-[ethyl(methyl)amino]pyrimidine-5-carbaldehyde
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Overview
Description
4-Chloro-6-[ethyl(methyl)amino]pyrimidine-5-carbaldehyde is a heterocyclic compound that contains a pyrimidine ring substituted with chloro, ethyl(methyl)amino, and carbaldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-[ethyl(methyl)amino]pyrimidine-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with ethyl(methyl)amine under basic conditions. The reaction typically takes place in a solvent such as ethanol or methanol, with sodium hydroxide as the base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-[ethyl(methyl)amino]pyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Condensation Reactions: The carbaldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Bases: Sodium hydroxide, potassium carbonate
Solvents: Ethanol, methanol, dimethyl sulfoxide (DMSO)
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Condensation Products: Imines and hydrazones are common products formed from reactions involving the carbaldehyde group.
Scientific Research Applications
4-Chloro-6-[ethyl(methyl)amino]pyrimidine-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.
Organic Synthesis: The compound is used in the synthesis of more complex heterocyclic systems and as an intermediate in the preparation of bioactive molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-Chloro-6-[ethyl(methyl)amino]pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes or as a ligand for receptors, depending on its structural modifications. The chloro and carbaldehyde groups play a crucial role in its binding affinity and specificity towards the target molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Chloro-6-[ethyl(methyl)amino]pyrimidine-5-carbaldehyde is unique due to the presence of both ethyl and methyl groups on the amino substituent, which can influence its reactivity and interaction with biological targets. This dual substitution provides a distinct chemical profile compared to other similar pyrimidine derivatives.
Properties
Molecular Formula |
C8H10ClN3O |
---|---|
Molecular Weight |
199.64 g/mol |
IUPAC Name |
4-chloro-6-[ethyl(methyl)amino]pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C8H10ClN3O/c1-3-12(2)8-6(4-13)7(9)10-5-11-8/h4-5H,3H2,1-2H3 |
InChI Key |
YCLUPMPYIFZDAO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=C(C(=NC=N1)Cl)C=O |
Origin of Product |
United States |
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